molecular formula C6H6F3N3O B6176170 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1393540-44-7

1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B6176170
CAS No.: 1393540-44-7
M. Wt: 193.1
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Description

1-[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a trifluoromethylated triazole compound Triazoles are heterocyclic compounds known for their diverse biological activities and wide application in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves a multi-step process. One common route starts with the preparation of the 1H-1,2,3-triazole ring, followed by the introduction of the trifluoroethyl group and the ethanone moiety. Key reagents often include alkynes, azides, and trifluoroethylating agents, with reactions conducted under conditions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Industrial Production Methods

In an industrial setting, the production of this compound would be optimized for scale. This typically involves the use of robust and reliable catalytic systems, continuous flow reactors, and stringent reaction condition controls to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, such as:

  • Oxidation: The compound may be oxidized under mild conditions to form corresponding ketones or acids.

  • Reduction: Reducing agents can convert the ketone group to an alcohol.

  • Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products from these reactions typically involve modified triazole rings with functional groups replaced or added, resulting in new derivatives with potential varying biological activities.

Scientific Research Applications

This compound has a wide range of applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Potential as a tool for biochemical pathway studies due to its stability and reactivity.

  • Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.

  • Industry: Applied in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

1-[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one exerts its effects through multiple pathways. The trifluoromethyl group enhances membrane permeability and metabolic stability, allowing the compound to interact more effectively with molecular targets. These interactions often involve binding to enzymes or receptors, inhibiting their activity and leading to biological effects such as antifungal or antibacterial action.

Comparison with Similar Compounds

Comparison

Compared to other triazoles, this compound is unique due to its trifluoroethyl group, which enhances its bioactivity and stability. For instance, 1H-1,2,3-triazole itself lacks the enhanced properties imparted by the trifluoromethyl group, making the 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one more effective in certain applications.

Similar Compounds

  • 1H-1,2,3-Triazole: Lacks trifluoroethyl substitution.

  • 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole: Similar structure but differs in the position of the trifluoroethyl group.

  • 1-Phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of trifluoroethyl, affecting its properties and applications.

There you have it, the exciting world of this compound. Got any more chemistry curiosities?

Properties

CAS No.

1393540-44-7

Molecular Formula

C6H6F3N3O

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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